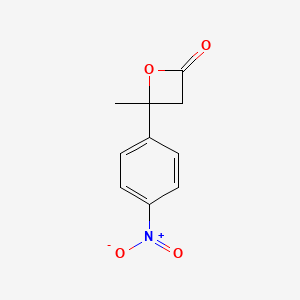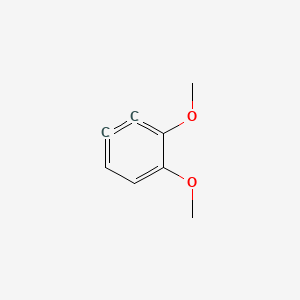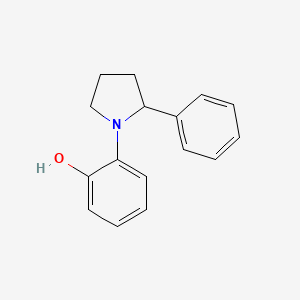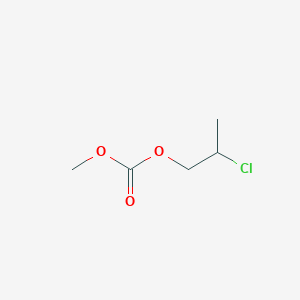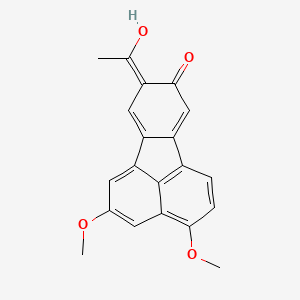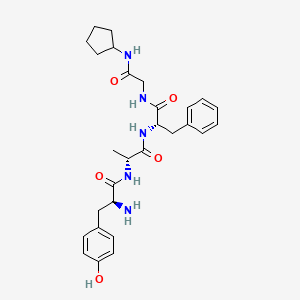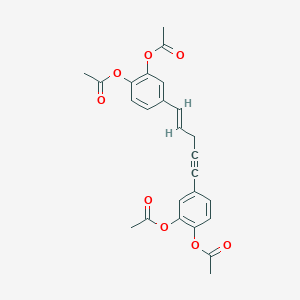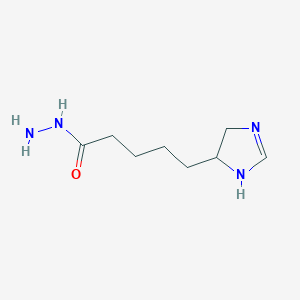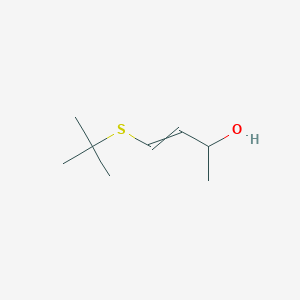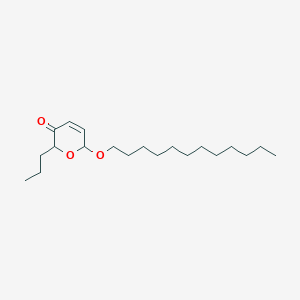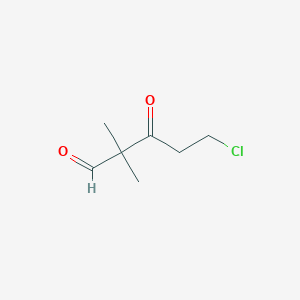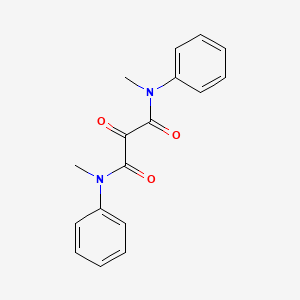![molecular formula C27H27N2P B14406095 N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline CAS No. 88258-98-4](/img/structure/B14406095.png)
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline is a complex organic compound known for its unique structure and properties. This compound features a phosphanylidene group attached to an aniline derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline typically involves the reaction of 4,5-dimethylaniline with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amines.
Scientific Research Applications
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline exerts its effects involves its interaction with specific molecular targets. The phosphanylidene group plays a crucial role in these interactions, facilitating the compound’s binding to various substrates and influencing their reactivity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: An organic compound with a similar triphenyl structure but lacking the phosphanylidene group.
Triphenylphosphine: A related compound that features a triphenylphosphine group but differs in its overall structure and reactivity.
Uniqueness
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline stands out due to its unique combination of a phosphanylidene group with an aniline derivative. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88258-98-4 |
|---|---|
Molecular Formula |
C27H27N2P |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N,4,5-trimethyl-2-[(triphenyl-λ5-phosphanylidene)amino]aniline |
InChI |
InChI=1S/C27H27N2P/c1-21-19-26(28-3)27(20-22(21)2)29-30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20,28H,1-3H3 |
InChI Key |
LPRHMRJUXLWKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


